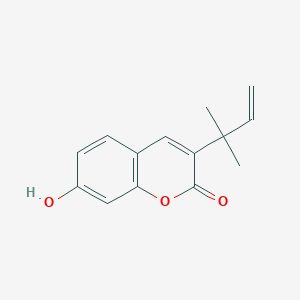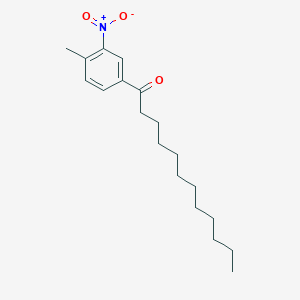![molecular formula C18H33NO4Si3 B13813787 Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester is a complex organic compound that belongs to the class of silyl-protected amino acids. These compounds are often used in organic synthesis and medicinal chemistry due to their unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester typically involves the protection of glycine with trimethylsilyl groups. This can be achieved through the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The benzoyl group can be introduced through an esterification reaction with 2-hydroxybenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its silyl-protected form allows for selective reactions at other functional groups.
Biology
In biological research, silyl-protected amino acids can be used in the study of enzyme mechanisms and protein synthesis.
Medicine
In medicinal chemistry, such compounds can be used in the design of prodrugs, where the silyl groups are removed in vivo to release the active drug.
Industry
In the chemical industry, these compounds can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester involves the cleavage of the silyl groups under physiological conditions, releasing the active glycine derivative. This can interact with various molecular targets, including enzymes and receptors, to exert its effects.
相似化合物的比较
Similar Compounds
- Glycine, N-(trimethylsilyl)-N-benzoyl-, trimethylsilyl ester
- Alanine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester
Uniqueness
The presence of the 2-[(trimethylsilyl)oxy]benzoyl group in Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester provides unique reactivity and stability compared to other silyl-protected amino acids. This makes it particularly useful in selective organic synthesis and medicinal chemistry applications.
属性
分子式 |
C18H33NO4Si3 |
|---|---|
分子量 |
411.7 g/mol |
IUPAC 名称 |
trimethylsilyl 2-[trimethylsilyl-(2-trimethylsilyloxybenzoyl)amino]acetate |
InChI |
InChI=1S/C18H33NO4Si3/c1-24(2,3)19(14-17(20)23-26(7,8)9)18(21)15-12-10-11-13-16(15)22-25(4,5)6/h10-13H,14H2,1-9H3 |
InChI 键 |
SJLWAPOSGSUWJU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C(=O)C1=CC=CC=C1O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
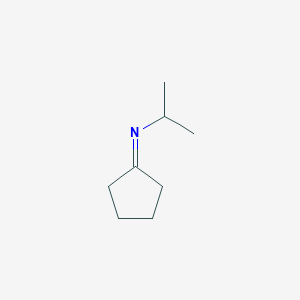
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)


![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
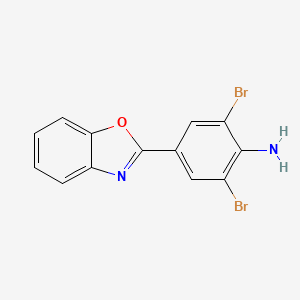
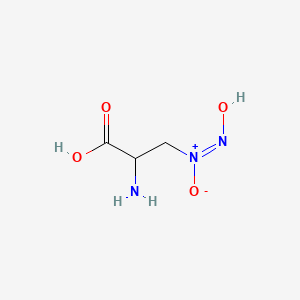
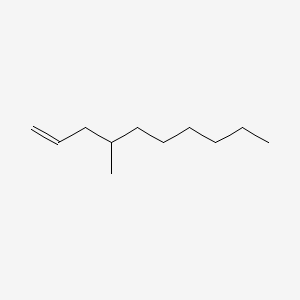
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
